![molecular formula C15H17NO2S B5468256 N-[1-(3-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5468256.png)
N-[1-(3-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide
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Overview
Description
N-[1-(3-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide, commonly known as N-methyl-2-AI, is a novel psychoactive substance that is gaining popularity among researchers. It is a member of the amphetamine family and has been found to possess stimulating and euphoric effects.
Mechanism of Action
N-methyl-2-AI works by stimulating the release of dopamine and norepinephrine in the brain. It does this by binding to the transporters that are responsible for reuptake of these neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. This results in increased stimulation of the central nervous system and the characteristic effects of amphetamines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-2-AI are similar to other amphetamines. It has been found to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream. These effects are due to the stimulation of the sympathetic nervous system.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-2-AI in lab experiments is its ability to stimulate the central nervous system, which can be useful in studying the effects of amphetamines on the brain. However, one limitation is that it is a relatively new substance, and there is limited information available on its long-term effects.
Future Directions
There are several future directions for research on N-methyl-2-AI. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Another area of research is its effects on the release of other neurotransmitters, such as serotonin and gamma-aminobutyric acid (GABA). Additionally, further studies are needed to determine the long-term effects of N-methyl-2-AI on the central nervous system.
Conclusion:
In conclusion, N-methyl-2-AI is a novel psychoactive substance that has gained popularity among researchers due to its stimulating and euphoric effects. It works by stimulating the release of dopamine and norepinephrine in the brain and has been used in various scientific research studies. While there are advantages to using N-methyl-2-AI in lab experiments, there are also limitations, and further research is needed to determine its long-term effects and potential therapeutic uses.
Synthesis Methods
The synthesis of N-methyl-2-AI involves the reaction of 3-methoxyphenylacetone and thiophene-2-carboxylic acid with methylamine in the presence of a reducing agent. The resulting product is then purified and recrystallized to obtain N-methyl-2-AI in its pure form.
Scientific Research Applications
N-methyl-2-AI has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to have similar effects to other amphetamines, such as increased alertness, concentration, and mood elevation. It has also been used to study the effects of amphetamines on the release of dopamine and norepinephrine in the brain.
properties
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11(12-5-3-6-13(9-12)18-2)16-15(17)10-14-7-4-8-19-14/h3-9,11H,10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOCXLAXFBKTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199085 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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